![molecular formula C16H17NO7S B2669242 (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid CAS No. 690247-75-7](/img/structure/B2669242.png)
(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a sulfamoyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Furan-2-ylmethylamine: This intermediate is synthesized by reacting furan-2-carboxaldehyde with ammonia or an amine source under reductive amination conditions.
Formation of Sulfamoyl Intermediate: The furan-2-ylmethylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.
Coupling with Dimethoxyphenylacetic Acid: The sulfamoyl intermediate is coupled with 4,5-dimethoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Formation of the Final Product: The final step involves the dehydration of the coupled product to form the this compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of furan-2-ylmethyl derivatives.
Substitution: Formation of various substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl Methylthio Phenoxy Acetic Acid: A compound with potential anti-inflammatory properties.
Uniqueness
(2E)-3-(2-{[(furan-2-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid stands out due to its unique combination of a furan ring, sulfamoyl group, and dimethoxyphenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S/c1-22-13-8-11(5-6-16(18)19)15(9-14(13)23-2)25(20,21)17-10-12-4-3-7-24-12/h3-9,17H,10H2,1-2H3,(H,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBCHEUEDHDGBS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
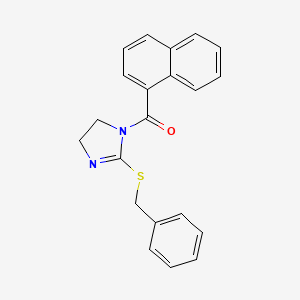
![3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2669161.png)
![2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile](/img/structure/B2669162.png)
![3-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2669164.png)
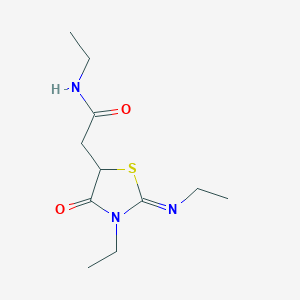
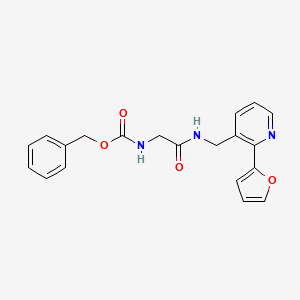
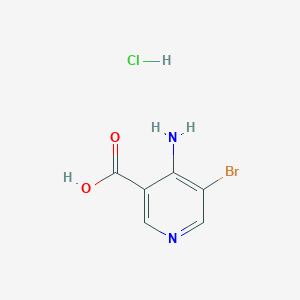
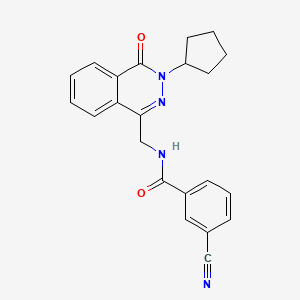
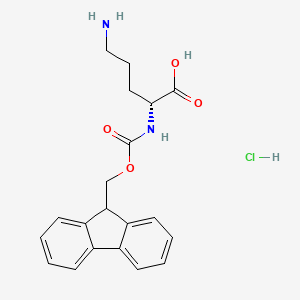
![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)
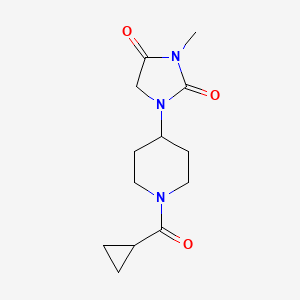

![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)

